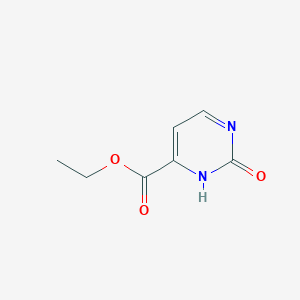

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-4-8-7(11)9-5/h3-4H,2H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUSNGXXUGWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665320 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306961-02-4 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathway for obtaining ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While direct literature on the synthesis of this specific molecule is sparse, this document, grounded in established principles of pyrimidine chemistry, proposes a robust synthetic strategy. The core of this guide focuses on the cyclocondensation reaction between urea and a suitable β-dicarbonyl compound, elucidating the underlying reaction mechanism, offering a detailed experimental protocol, and presenting relevant physicochemical and spectroscopic data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of pyrimidine derivatives and drug discovery.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA.[1] Beyond their role in nucleic acids, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2] The 2-oxo-1,2-dihydropyrimidine moiety, in particular, is a prevalent scaffold in numerous biologically active molecules. The title compound, ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, represents a functionalized pyrimidine with potential as a versatile intermediate for the synthesis of more complex, biologically active compounds. Its ester functionality at the 4-position offers a handle for further chemical modifications, making it a valuable building block in drug discovery and development.

Proposed Synthesis and Mechanistic Elucidation

The most logical and established approach for the synthesis of 2-oxo-1,2-dihydropyrimidines involves the condensation of urea with a β-dicarbonyl compound or its synthetic equivalent.[1] For the synthesis of ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a suitable three-carbon electrophilic component is required. Ethyl 2,4-dioxobutanoate (also known as ethyl formylpyruvate) is an ideal candidate for this role.

The proposed reaction is a cyclocondensation between urea and ethyl 2,4-dioxobutanoate under acidic or basic conditions. The mechanism, detailed below, proceeds through a series of nucleophilic additions and dehydrations to form the stable dihydropyrimidine ring.

The Reaction Mechanism: A Step-by-Step Analysis

The proposed mechanism for the formation of ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a classic example of a condensation reaction to form a heterocyclic ring. The following steps delineate the most probable pathway:

-

Nucleophilic Attack by Urea: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on the more electrophilic aldehyde carbonyl of ethyl 2,4-dioxobutanoate. This step is often catalyzed by either acid or base.

-

Formation of an Acyliminium Ion Intermediate: Under acidic conditions, the initial adduct undergoes dehydration to form a highly reactive N-acyliminium ion intermediate. This intermediate is a key electrophile in the subsequent ring-closing step.

-

Intramolecular Cyclization: The enol form of the β-ketoester moiety of the intermediate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization step forms the six-membered dihydropyrimidine ring.

-

Dehydration and Tautomerization: The resulting cyclic intermediate undergoes a final dehydration step to introduce the double bond and form the aromatic dihydropyrimidine ring. Tautomerization of the enol to the more stable keto form of the urea moiety results in the final product, ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Sources

A Comprehensive Technical Guide to the Biginelli Reaction for the Synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Innovation in Heterocyclic Chemistry

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] This multicomponent reaction (MCR) typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[4][5] The resulting DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7][8]

The significance of DHPMs stems from their diverse pharmacological activities, including roles as calcium channel blockers, antiviral, antibacterial, anti-inflammatory, and anticancer agents.[9][10] Notably, the pyrimidine ring is a fundamental component of nucleic acids (thymine, cytosine, and uracil), highlighting its inherent biocompatibility and importance in biological systems.[6][7] Marine natural products like batzelladine A and B, which contain the DHPM core, have shown potential in inhibiting HIV entry into cells.[6] This guide will provide an in-depth technical overview of the Biginelli reaction, with a specific focus on the synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a versatile intermediate for further synthetic elaboration.

The Biginelli Reaction: A Mechanistic Deep Dive

The mechanism of the Biginelli reaction has been a subject of study for over a century, with several pathways proposed.[11] The most widely accepted mechanism, supported by spectroscopic evidence, proceeds through an N-acyliminium ion intermediate.[4][12][13]

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an aminal, which then dehydrates to generate a highly electrophilic N-acyliminium ion.[12] The β-ketoester, in its enol form, then acts as a nucleophile, attacking the iminium ion.[12] Subsequent cyclization through the attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final 3,4-dihydropyrimidin-2(1H)-one.[13]

The catalytic role of a Brønsted or Lewis acid is crucial for activating the aldehyde carbonyl, promoting the formation of the N-acyliminium intermediate, and catalyzing the final dehydration step.[4][5]

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

This section provides a detailed, field-proven protocol for the synthesis of the target compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity (mol/L) | Density (g/mL) | Amount (mmol) | Equivalents |

| Benzaldehyde | 100-52-7 | 106.12 | - | 1.044 | 10 | 1.0 |

| Ethyl Acetoacetate | 141-97-9 | 130.14 | - | 1.021 | 10 | 1.0 |

| Urea | 57-13-6 | 60.06 | - | - | 15 | 1.5 |

| Ethanol (95%) | 64-17-5 | 46.07 | - | 0.816 | - | - |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~12 | 1.18 | catalytic | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzaldehyde (10 mmol, 1.04 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g).[14] The use of a slight excess of urea helps to drive the reaction to completion.

-

Solvent and Catalyst Addition: Add 20 mL of 95% ethanol to the flask.[14] Ethanol is a common solvent choice due to its ability to dissolve the reactants and its suitable boiling point for reflux.[14] While stirring, add 5-10 drops of concentrated hydrochloric acid as the catalyst.[15] The acid is essential for the reaction to proceed at a reasonable rate.[14]

-

Reaction Execution: Heat the reaction mixture to reflux using a heating mantle.[14] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.[14]

-

Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.[15] The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[15] The product can be further purified by recrystallization from hot ethanol to afford a white crystalline solid.[16]

Characterization

-

Expected Yield: 70-90%

-

Appearance: White crystalline solid

-

Melting Point: 204-206 °C[16]

-

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 (br s, 1H, NH), 7.32-7.28 (m, 5H, Ar-H), 5.54 (br s, 1H, NH), 5.41 (s, 1H, CH), 4.07 (q, J=7.2 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃), 1.16 (t, J=7.2 Hz, 3H, OCH₂CH₃).[16]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5.[17]

-

FTIR (KBr, cm⁻¹): 3241 (N-H stretch), 3113 (N-H stretch), 1726 (C=O ester stretch), 1703 (C=O amide stretch), 1648 (C=C stretch).[16]

-

Mass Spec (m/z): 260 (M+).[17]

-

Process Optimization and Troubleshooting

While the Biginelli reaction is robust, several factors can influence its efficiency and outcome. Understanding these can be critical for maximizing yield and purity.

Catalyst Selection

A wide array of Brønsted and Lewis acids can catalyze the Biginelli reaction.[4] While hydrochloric acid is traditional, Lewis acids such as FeCl₃, ZnCl₂, InCl₃, and Yb(OTf)₃ have been shown to improve yields and shorten reaction times, sometimes under solvent-free conditions.[13][18][19][20] The choice of catalyst can be substrate-dependent, and screening may be necessary for optimal results.[14]

Common Side Reactions

The most common side reaction is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[21] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[14][21]

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Inactive or insufficient catalyst.[14] | Screen different Brønsted or Lewis acids; ensure catalyst is fresh and used in appropriate molar percentage.[14] |

| Suboptimal reaction time or temperature.[14] | Monitor the reaction by TLC to determine the optimal duration. Avoid excessively high temperatures to prevent side reactions.[14] | |

| Poor quality of reagents.[14] | Use purified starting materials. | |

| Impure Product | Formation of Hantzsch dihydropyridine.[21] | Lower the reaction temperature. Consider adding urea last to minimize its decomposition.[21] |

| Unreacted starting materials. | Increase reaction time or catalyst loading. Ensure efficient stirring. | |

| Reaction Fails to Proceed | Incorrect pH (if using a Brønsted acid). | Optimize the amount of acid catalyst. |

| Steric hindrance from bulky substrates.[14] | Prolong the reaction time or consider a more active catalyst.[14] |

Applications in Drug Development

The dihydropyrimidinone core is a cornerstone in modern medicinal chemistry.[6][10] Its prevalence is due to its synthetic accessibility and its ability to act as a versatile scaffold for the development of drugs with a wide range of therapeutic applications.[7][9]

Several approved drugs and clinical candidates feature the DHPM moiety, including antihypertensive agents and calcium channel blockers.[4][9] The compound Monastrol, a well-known DHPM derivative, is a potent and cell-permeable inhibitor of the mitotic kinesin Eg5, making it a valuable tool in cancer research.[9] The inherent biological activities of the DHPM core, combined with the ease of functionalization at various positions of the ring, make Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate an invaluable starting material for the generation of compound libraries in the drug discovery process.[22]

Conclusion

The Biginelli reaction has stood the test of time, evolving from a classical organic reaction to a powerful tool in modern drug discovery. Its efficiency, atom economy, and the biological relevance of its products ensure its continued importance. This guide has provided a comprehensive overview of the synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, from its mechanistic underpinnings to practical experimental protocols and troubleshooting. For researchers and scientists in the field, a thorough understanding of this reaction is not just an academic exercise, but a gateway to the development of novel therapeutics.

References

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Center for Biotechnology Information. [Link]

-

Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective. ScienceDirect. [Link]

-

A Five-Component Biginelli-Diels-Alder Cascade Reaction. National Center for Biotechnology Information. [Link]

-

Biginelli reaction. Wikipedia. [Link]

-

Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

-

Biginelli reaction – Knowledge and References. Taylor & Francis Online. [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ResearchGate. [Link]

-

BIGINELLI REACTION. SlideShare. [Link]

-

Biginelli Reaction. Organic Chemistry Portal. [Link]

-

Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. [Link]

-

A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link]

-

Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate. [Link]

-

The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]

-

Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. jsynthchem.com. [Link]

-

C. O. Kappe, “100 Years of the Biginelli Dihydropyrimidine Synthesis,” Tetrahedron, Vol. 49, No. 32, 1993, pp. 6937-6963. Scientific Research Publishing. [Link]

-

DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. [Link]

-

Pietro Biginelli: The Man Behind the Reaction. ChemistryViews. [Link]

-

Pietro Biginelli: The Man Behind the Reaction. ResearchGate. [Link]

-

Kappe, C.O. (1993) 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49, 6937-6963. Scientific Research Publishing. [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

(PDF) BIGINELLI REACTION REVIEW. ResearchGate. [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

-

Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

-

BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. [Link]

-

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. PubChem. [Link]

-

The Biginelli Dihydropyrimidine Synthesis. ResearchGate. [Link]

-

Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. ResearchGate. [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

-

Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. [Link]

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. acgpubs.org. [Link]

-

Biginelli Reaction. YouTube. [Link]

-

Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. dokumen.pub [dokumen.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

- 13. Biginelli Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. theochem.mercer.edu [theochem.mercer.edu]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. moodle2.units.it [moodle2.units.it]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate: Foundational Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases essential for life. The derivative, Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its structural features, including the reactive keto and ester functionalities, provide versatile handles for molecular elaboration, making a thorough understanding of its synthesis paramount for researchers in drug discovery and development. This guide provides a detailed exploration of the foundational starting materials and synthetic strategies for the preparation of this key heterocyclic compound.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate reveals a logical bond disconnection strategy that points to a cyclocondensation reaction. The pyrimidine ring can be conceptually broken down into a three-carbon electrophilic component and a urea-derived nucleophilic component. This analysis strongly suggests that a primary synthetic route would involve the reaction of urea with a suitable three-carbon synthon already possessing the required ester functionality and a reactive group to facilitate ring closure.

Primary Synthetic Pathway: Cyclocondensation of Diethyl Ethoxymethylenemalonate and Urea

The most direct and widely recognized method for the synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is the cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEEM) and urea. This reaction is a variation of the classical pyrimidine synthesis and offers an efficient route to the desired product.

Causality Behind Experimental Choices

The selection of diethyl ethoxymethylenemalonate as the three-carbon component is strategic. The ethoxymethylene group provides a leaving group (ethanol) upon nucleophilic attack by urea, and the malonate structure ensures the presence of the ethyl carboxylate at the desired position in the final pyrimidine ring. Urea serves as the nitrogen-containing component, providing the N1 and N3 atoms of the pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which serves to deprotonate the urea, increasing its nucleophilicity and facilitating the initial attack on the DEEM.

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a deprotonated urea molecule on the electron-deficient carbon of the ethoxymethylene group of DEEM.

-

Elimination: This is followed by the elimination of an ethoxide ion, which is subsequently protonated by the solvent (typically ethanol) to form ethanol.

-

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the urea attacks one of the ester carbonyl carbons.

-

Elimination of Ethanol: Finally, a molecule of ethanol is eliminated, leading to the formation of the stable, aromatic pyrimidine ring.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Materials:

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The dissolution is an exothermic reaction and should be performed with caution.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of urea in absolute ethanol. Stir the mixture until the urea is completely dissolved.

-

Addition of DEEM: Slowly add diethyl ethoxymethylenemalonate to the urea-sodium ethoxide mixture at room temperature with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 3-4. The product, Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold diethyl ether to remove any non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Alternative Starting Materials and Synthetic Routes

While the DEEM and urea route is the most common, other starting materials can be employed to synthesize the pyrimidine core.

From β-Keto Esters and Urea

The Biginelli reaction, a well-established multi-component reaction, typically utilizes an aldehyde, a β-keto ester, and urea to produce dihydropyrimidines.[1] While this reaction classically leads to substituted pyrimidines, modifications and the use of specific β-keto esters can, in principle, be adapted to synthesize the target molecule, although this is less direct than the DEEM route.

Data Presentation: A Comparative Overview

| Starting Material 1 | Starting Material 2 | Catalyst/Base | Typical Yield (%) | Reference |

| Diethyl Ethoxymethylenemalonate | Urea | Sodium Ethoxide | 70-85% | [2] |

| Ethyl Acetoacetate, Aldehyde | Urea | Acid (e.g., HCl) | Variable (product is substituted) | [3] |

Visualization of the Primary Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate from diethyl ethoxymethylenemalonate and urea.

Caption: Synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Conclusion

The synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is most efficiently achieved through the cyclocondensation of diethyl ethoxymethylenemalonate and urea in the presence of a base. This method is reliable, high-yielding, and proceeds through a well-understood reaction mechanism. For researchers and professionals in drug development, a firm grasp of this synthetic route is essential for the production of this valuable intermediate and its subsequent use in the creation of novel therapeutic agents. The provided protocol offers a robust and validated starting point for laboratory-scale synthesis.

References

- Sujayev, A., Garibov, E., Nazarov, N., & Farzaliyev, V. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Clinical Pharmacology & Biopharmaceutics, 6(2).

- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888.

- Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003).

-

PubChem. (n.d.). Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

- Alam, M. A., & Siddiqui, N. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry, 44(9), 3889-3897.

- Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Journal of Chemical and Pharmaceutical Research, 4(9), 4326-4330.

- Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3791.

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

- Zhang, H., et al. (2014). Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis.

- Foye, W. O. (Ed.). (2002). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.

Sources

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Abstract: Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a member of the pyrimidine family, which forms the backbone of nucleobases in DNA and RNA, this scaffold is a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, including its molecular structure, physicochemical characteristics, primary synthetic routes with mechanistic insights, and detailed spectroscopic profile. Furthermore, we explore its chemical reactivity, derivatization potential, and the broader biological context of the pyrimidine core, offering a technical resource for researchers, chemists, and professionals in drug discovery and development.

Molecular Identity and Physicochemical Profile

The foundational step in understanding any chemical entity is to establish its precise identity and core physical properties. These data are critical for experimental design, safety assessment, and analytical characterization.

Nomenclature and Structure

-

Systematic IUPAC Name: ethyl 2-oxo-1H-pyrimidine-6-carboxylate[1]

-

Common Synonyms: Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, ethyl 2-hydroxypyrimidine-4-carboxylate[1]

-

CAS Number: 306961-02-4[1]

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol [1]

The structure consists of a dihydropyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms. It features a carbonyl group at the C2 position, conferring a lactam (cyclic amide) character, and an ethyl carboxylate group at the C4 position, which is a key site for chemical modification.

Core Physicochemical Data

The following table summarizes the key computed physicochemical properties of the molecule, which are essential for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | PubChem[1] |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 168.05349212 Da | PubChem[1] |

| Polar Surface Area | 67.8 Ų | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines is a well-established field, with multiple strategies available. For Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its derivatives, specific condensation reactions are typically employed.

Primary Synthetic Pathway: Condensation of Enamino Diketones

A highly effective and chemoselective method for synthesizing ethyl 2,5-disubstituted pyrimidine-4-carboxylates involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles, such as benzamidine or guanidine.[2] This approach offers precise control over the substitution pattern. The key is the differential reactivity of the two carbonyl groups in the enamino diketone precursor, allowing the N-C-N reagent to cyclize in a predictable manner. The carbonyl group adjacent to the ester moiety is typically more electrophilic, directing the cyclization to form the desired pyrimidine-4-carboxylate regioisomer.[2]

Relationship to the Biginelli Reaction

While the direct synthesis of the title compound is specialized, it is structurally related to the products of the famous Biginelli reaction. The Biginelli reaction is a one-pot multicomponent condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, which typically yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] These DHPMs are tetrahydropyrimidine derivatives, not dihydropyrimidines. However, the underlying principle of using a β-dicarbonyl compound, an N-C-N nucleophile (urea), and a third component to construct the pyrimidine core is a foundational concept in this area of heterocyclic chemistry.[5][6]

Mechanistic Diagram: Synthesis via Condensation

The following diagram illustrates a plausible workflow for the synthesis and subsequent characterization of the target compound, highlighting the key stages from reaction to final validation.

Caption: A generalized workflow for the synthesis and purification of the title compound.

Experimental Protocol: General Synthesis of Pyrimidine-4-carboxylates

This protocol is a representative example adapted from literature methods for the synthesis of related pyrimidine structures.[2][4]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the enamino diketone precursor (1.0 eq) and the appropriate N-C-N dinucleophile (e.g., guanidine hydrochloride, 1.1 eq) in absolute ethanol.

-

Reaction Initiation: Add a base (e.g., sodium ethoxide, 1.1 eq) to the mixture to facilitate the reaction.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of solvent and base is critical; ethanol is commonly used as it can be easily removed, and sodium ethoxide is a strong, non-nucleophilic base suitable for this condensation.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated residue into ice-cold water and acidify with a dilute acid (e.g., HCl) to a neutral pH. The rationale for this step is to precipitate the product, which is typically less soluble in aqueous media than the starting materials and salts.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive analytical fingerprint. While specific data for the title compound is sparse, a profile can be expertly inferred from data on closely related tetrahydropyrimidine derivatives.[7][8][9]

Data Summary

The table below presents the expected spectroscopic data for Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

| Technique | Region / Shift | Assignment and Rationale |

| ¹H NMR | δ 10.0-12.0 ppm (br s, 1H) | N1-H proton, deshielded due to the adjacent carbonyl and ring aromaticity. |

| δ 8.0-8.5 ppm (d, 1H) | C6-H proton, located in the aromatic region of the pyrimidine ring. | |

| δ 7.0-7.5 ppm (d, 1H) | C5-H proton, also in the aromatic region, coupled to the C6-H. | |

| δ 4.2-4.4 ppm (q, 2H) | -O-CH₂-CH₃ protons of the ethyl ester, split into a quartet by the methyl group. | |

| δ 1.2-1.4 ppm (t, 3H) | -O-CH₂-CH₃ protons of the ethyl ester, split into a triplet by the methylene group. | |

| ¹³C NMR | δ 160-165 ppm | C=O of the ester group. |

| δ 155-160 ppm | C2=O of the pyrimidine ring (lactam carbonyl). | |

| δ 140-150 ppm | C4 and C6 carbons of the pyrimidine ring. | |

| δ 110-120 ppm | C5 carbon of the pyrimidine ring. | |

| δ ~60 ppm | -O-CH₂- of the ethyl ester. | |

| δ ~14 ppm | -CH₃ of the ethyl ester. | |

| IR (cm⁻¹) | 3100-3300 cm⁻¹ (broad) | N-H stretching vibration. |

| ~1720 cm⁻¹ (strong) | C=O stretching of the ethyl ester. | |

| ~1680 cm⁻¹ (strong) | C=O stretching of the cyclic amide (lactam) in the pyrimidine ring. | |

| 1600-1650 cm⁻¹ | C=C and C=N stretching vibrations within the heterocyclic ring. | |

| Mass Spec. | [M+H]⁺ = 169.06 | Expected molecular ion peak for the protonated molecule in ESI-MS. |

Chemical Reactivity and Derivatization Potential

The utility of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate in research and development stems from its versatile reactivity, allowing it to serve as a scaffold for more complex molecules.

-

N-Alkylation/Acylation: The N-H protons on the pyrimidine ring are acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation to introduce various substituents.

-

Ester Modification: The ethyl ester at the C4 position is a key functional handle. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

-

Ring Transformations: Under specific conditions, the pyrimidine ring can be a substrate for further cyclization reactions. For instance, reaction with hydrazine can lead to the formation of fused heterocyclic systems like pyrimido[4,5-d]pyridazinones, demonstrating its value as a synthetic intermediate.[2]

This reactivity makes the molecule a valuable building block for creating libraries of compounds for screening in drug discovery programs. Pyrimidine derivatives have shown a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[10][11]

Biological Context and Therapeutic Potential

The pyrimidine core is a privileged scaffold in medicinal chemistry. Dihydropyrimidin-2-(1H)-ones and their derivatives are known to exhibit a wide range of pharmacological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[7][10] Marine alkaloids containing the dihydropyrimidine core have demonstrated interesting biological profiles.[3]

Derivatives of the closely related tetrahydropyrimidine-5-carboxylates have been investigated as potential larvicidal agents against Anopheles arabiensis, the mosquito vector for malaria, with some compounds showing high mortality rates.[12] This highlights the potential for this chemical class to address critical public health challenges. The title compound serves as an excellent starting point for the synthesis of novel derivatives to explore these and other therapeutic applications.

Conclusion

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthetic routes, and multiple points for chemical modification make it an ideal scaffold for the development of novel molecules. The comprehensive chemical and spectroscopic profile provided in this guide serves as a foundational resource for researchers aiming to exploit the rich chemistry of the pyrimidine core in the pursuit of new scientific discoveries and therapeutic agents.

References

-

PubChem. Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]

-

The Royal Society of Chemistry. Supporting Information for a related tetrahydropyrimidine derivative. [Link]

-

Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro studies. [Link]

-

ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

-

ResearchGate. Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel. [Link]

-

Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. [Link]

-

ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. [Link]

-

Institute of Chemical Technology, Mumbai. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]

-

National Institutes of Health. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

National Institutes of Health. Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

-

MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

PubMed. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 8. rsc.org [rsc.org]

- 9. banglajol.info [banglajol.info]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2-Hydroxypyrimidine-4-carboxylates: A Guide to Characterization and Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxypyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its inherent ability to exist in multiple tautomeric forms—primarily the lactam (pyrimidinone) and lactim (pyrimidinol) isomers—presents a significant challenge in drug discovery. The tautomeric equilibrium of 2-hydroxypyrimidine-4-carboxylates is not a static feature but a dynamic process profoundly influenced by the molecular and bulk environment. This guide provides a comprehensive overview of the principles governing this tautomerism, detailed methodologies for its characterization, and insights into its critical implications for drug design and development. We will explore how factors such as solvent polarity, pH, and substitution patterns dictate the predominant tautomeric form, thereby affecting a molecule's physicochemical properties, receptor binding affinity, and overall biological activity.

The Tautomeric Landscape: Lactam-Lactim Interconversion

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] For 2-hydroxypyrimidine-4-carboxylates, the principal equilibrium is the lactam-lactim tautomerism. This involves the migration of a proton between the exocyclic oxygen and the adjacent ring nitrogen atom.

-

Lactam (or Pyrimidinone) Form: Characterized by a carbonyl group (C=O) at the C2 position and a proton on the N1 nitrogen. This form is often referred to as the keto or oxo tautomer.

-

Lactim (or Pyrimidinol) Form: Features a hydroxyl group (-OH) at the C2 position, resulting in a fully aromatic pyrimidine ring. This is also known as the enol or hydroxy tautomer.

The relative stability and population of these forms are crucial, as they exhibit distinct electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes.[2]

Caption: Lactam-Lactim equilibrium in 2-hydroxypyrimidine-4-carboxylates.

Key Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium (expressed by the equilibrium constant, KT = [Lactim]/[Lactam]) is a delicate balance of intrinsic structural effects and external environmental factors.

Intrinsic Structural Effects

-

Aromaticity: The lactim form possesses a fully aromatic pyrimidine ring, which is generally a powerful stabilizing force. However, for many nitrogen heterocyles, including pyrimidines, the stability gained from the strong amide C=O bond in the lactam form can often outweigh the gain in aromaticity.[3][4]

-

Substituent Effects: The electron-withdrawing nature of the carboxylate group at the C4 position influences the electron density of the entire ring system. The electronic properties of other substituents on the ring can further shift the equilibrium by stabilizing or destabilizing one tautomer over the other.[5][6]

Environmental Influence

-

Solvent Polarity: This is arguably the most dominant external factor. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam tautomer.[7][8][9][10] In contrast, non-polar, aprotic solvents favor the less polar, but potentially aromatic, lactim form.[10] The shift can be dramatic; a compound may exist almost exclusively as one tautomer in chloroform and as the other in water.[9]

-

pH and Ionization: The pKa values of the tautomers are different. Changes in pH can lead to the formation of anionic or cationic species, which have their own tautomeric preferences.[11] This is critically important in physiological environments where pH is tightly regulated.

-

Temperature: Changes in temperature can alter the equilibrium constant, although this effect is often less pronounced than solvent effects.[12]

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.

Spectroscopic Techniques

Spectroscopic methods provide direct experimental evidence of the tautomeric forms present in a given state or solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.[13] Because the interconversion between tautomers can be slow on the NMR timescale, it is often possible to observe distinct signals for each species.[14] Key indicators include the chemical shifts of the N-H proton (lactam) vs. the O-H proton (lactim), and the ¹³C chemical shift of the C2 carbon, which is significantly more deshielded in the lactam (carbonyl) form.[15]

| Nucleus | Lactam Form (Pyrimidinone) | Lactim Form (Pyrimidinol) | Rationale |

| ¹H NMR | Broad singlet, ~10-13 ppm (N-H) | Broad singlet, variable (O-H) | N-H proton of the amide is typically deshielded. |

| ¹³C NMR | ~160-170 ppm (C2, C=O) | ~150-160 ppm (C2, C-OH) | Carbonyl carbons (C=O) are significantly downfield compared to carbons single-bonded to oxygen (C-OH). |

| ¹⁵N NMR | Lower frequency (Amide N) | Higher frequency (Imine N) | The hybridization and chemical environment of the nitrogen atoms are distinct. |

| Table 1: Representative NMR chemical shift ranges for identifying tautomers of 2-hydroxypyrimidines. |

-

UV-Vis Spectroscopy: The two tautomers have different chromophores. The aromatic lactim form typically absorbs at a longer wavelength (λmax) compared to the cross-conjugated lactam form. By comparing the spectrum of an unknown sample to that of "fixed" derivatives (e.g., N-methyl for lactam and O-methyl for lactim), the tautomeric ratio can be quantified.[5][7]

-

Infrared (IR) Spectroscopy: In the solid state or in solution, IR spectroscopy can distinguish tautomers by identifying characteristic vibrational bands. A strong absorption in the 1650-1700 cm⁻¹ region is indicative of the C=O stretch of the lactam form, while a broad O-H stretch around 3200-3600 cm⁻¹ and the absence of a strong carbonyl signal would suggest the lactim form.[7]

Computational Chemistry

In silico methods are indispensable for predicting the relative stability of tautomers and for interpreting experimental data.[16]

-

Quantum Mechanics (QM): High-level ab initio and Density Functional Theory (DFT) calculations can accurately predict the gas-phase energies of different tautomers.[17][18][19] Methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) provide a reliable estimation of relative energies.[6]

-

Solvation Models: Since solvent effects are paramount, it is crucial to model them computationally. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively capture the influence of bulk solvent polarity on tautomeric equilibrium.[11][20] For systems where specific solute-solvent interactions like hydrogen bonding are critical, a hybrid approach using explicit solvent molecules (QM/MM) may be necessary.[21]

Field-Proven Protocols

Protocol 1: Experimental Workflow for Tautomer Ratio Determination by ¹H NMR

This protocol outlines a self-validating system for determining the tautomeric equilibrium constant in solution.

Caption: Experimental workflow for NMR-based tautomer analysis.

Causality and Self-Validation: The choice of non-overlapping peaks for integration is critical for accuracy. Using a proton common to both structures but with a distinct chemical shift (like the H5 proton) provides an internal validation, as the sum of their integrals should account for one proton equivalent. Repeating the experiment in different solvents validates the influence of the environment on the measured KT.

Protocol 2: Computational Workflow for Predicting Tautomer Stability

This protocol describes a standard approach for the in silico evaluation of tautomeric equilibrium.

Caption: Computational workflow for tautomer stability prediction.

Causality and Self-Validation: The frequency calculation (Step Opt2) is a crucial validation step to ensure that the optimized geometry represents a stable state (a local minimum on the potential energy surface) and not a transition state. Comparing the gas-phase results with the solvated results (Step Energy2) validates the predicted impact of the solvent, which can then be correlated with experimental findings.

Implications in Drug Discovery and Development

Understanding and controlling tautomerism is not an academic exercise; it is fundamental to the success of a drug development program.[12]

-

Biological Activity: Tautomers have different shapes and hydrogen bond donor/acceptor patterns. Consequently, only one tautomer may bind effectively to the target receptor. The observed biological activity will depend on the concentration of this "active" tautomer at the site of action.

-

Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, the less polar lactim form might have better membrane permeability, while the more polar lactam form could have higher aqueous solubility.[22]

-

Intellectual Property: Ambiguity in the tautomeric state of a patented molecule can lead to challenges in claim enforcement. It is essential to characterize and, if possible, claim the relevant tautomeric forms.[23]

Conclusion

The tautomerism of 2-hydroxypyrimidine-4-carboxylates is a complex but manageable phenomenon. For researchers in drug discovery, a proactive approach to characterization is essential. By leveraging a combination of high-resolution NMR spectroscopy and robust computational modeling, scientists can elucidate the tautomeric landscape of their lead compounds. This understanding allows for the rational design of molecules with optimized properties, leading to safer and more effective medicines. The failure to address tautomerism early in the discovery process can lead to misleading structure-activity relationships and late-stage development failures.

References

-

Burda, J. V., Šponer, J., & Hobza, P. (2000). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. MDPI. [Link]

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

-

Fathalla, W., & Cundari, T. R. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. [Link]

-

Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

Leszczynski, J. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

-

Shugar, D., & Psoda, A. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

-

Wavefunction, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Wavefunction. [Link]

-

Lamb, M. L., & Pirotte, B. (2003). Tautomerism in drug discovery. PubMed. [Link]

- Taylor, M. S., & Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society.

- Hanus, M., Kabeláč, M., Rejnek, J., Ryjáček, F., & Hobza, P. (2003). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase, in a Microhydrated Environment, and in Aqueous Solution. Part 3. Adenine.

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI. [Link]

-

Liang, F., Liu, Y., & Zhang, P. (2013). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. ResearchGate. [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1963). The effect of changes in structure and solvent on tautomeric equilibria of simple heterocycles. ResearchGate. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

- Rochelle, S., & Beaumont, S. (2023).

-

G. D. C., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]

- Esrafili, M. D., & Hosseinian, A. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Taylor & Francis Online.

-

Monajjemi, M., & Baher, H. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. ResearchGate. [Link]

-

Burda, J. V., Sponer, J., & Hobza, P. (2000). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. MDPI. [Link]

-

M. P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications. [Link]

-

Martin, Y. C. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]

-

Fathalla, W., & Cundari, T. R. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

-

Heidarnezhad, Z., et al. (2013). A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. Oriental Journal of Chemistry. [Link]

-

da Costa, L. S., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (2023). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. experts.arizona.edu [experts.arizona.edu]

- 18. web.natur.cuni.cz [web.natur.cuni.cz]

- 19. mdpi.com [mdpi.com]

- 20. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Hydroxypyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its inherent drug-like properties have made it a privileged scaffold in medicinal chemistry, with applications ranging from antiviral and anticancer agents to cardiovascular and central nervous system-targeting drugs[1][2][3][4]. Ethyl 2-hydroxypyrimidine-4-carboxylate, a key functionalized pyrimidine, serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. Its strategic placement of a hydroxyl group, a carboxylate moiety, and a reactive pyrimidine core allows for diverse chemical modifications, making it a valuable building block in drug discovery and development programs[5]. This guide provides a comprehensive overview of the synthetic routes to this important molecule, delving into the mechanistic rationale behind the chosen methodologies and offering detailed experimental protocols.

Core Synthetic Strategy: Cyclocondensation Reactions

The most prevalent and efficient method for the construction of the pyrimidine ring is through cyclocondensation reactions. This approach typically involves the reaction of a three-carbon dielectrophilic component with a nitrogen-containing dinucleophile, such as urea, thiourea, or an amidine[6]. For the synthesis of ethyl 2-hydroxypyrimidine-4-carboxylate, the key strategy involves the condensation of a suitable β-ketoester with urea.

Primary Synthetic Pathway: Reaction of Ethyl 2-formyl-3-oxobutanoate with Urea

A highly effective route to ethyl 2-hydroxypyrimidine-4-carboxylate involves the cyclocondensation of ethyl 2-formyl-3-oxobutanoate with urea. This method provides a direct and high-yielding approach to the target molecule.

The reaction proceeds through a mechanism analogous to the well-established Biginelli and Pinner pyrimidine syntheses[7][8]. The causality behind this experimental choice lies in the complementary reactivity of the starting materials. The β-ketoester, ethyl 2-formyl-3-oxobutanoate, possesses two electrophilic carbonyl carbons, making it an ideal substrate for cyclization with a dinucleophile like urea.

The reaction is typically acid-catalyzed and proceeds through the following key steps:

-

Initial Condensation: The reaction initiates with the acid-catalyzed condensation between one of the amino groups of urea and the formyl group of the β-ketoester. This step forms a reactive N-acylimine intermediate.

-

Intramolecular Michael Addition: The second amino group of the urea derivative then undergoes an intramolecular Michael addition to the α,β-unsaturated carbonyl system of the intermediate.

-

Cyclization and Dehydration: This is followed by cyclization and subsequent dehydration to yield the stable aromatic pyrimidine ring.

The choice of an acid catalyst, such as hydrochloric acid, is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by urea[9].

Caption: Generalized workflow for the synthesis of ethyl 2-hydroxypyrimidine-4-carboxylate.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of ethyl 2-hydroxypyrimidine-4-carboxylate. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-formyl-3-oxobutanoate | 158.15 | 15.8 g | 0.1 |

| Urea | 60.06 | 6.0 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 1 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-oxobutanoate (15.8 g, 0.1 mol) and urea (6.0 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of ethanol to the flask and stir the mixture to dissolve the solids.

-

Catalyst Addition: Carefully add 1 mL of concentrated hydrochloric acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain pure ethyl 2-hydroxypyrimidine-4-carboxylate.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Characterization and Data

The structure and purity of the synthesized ethyl 2-hydroxypyrimidine-4-carboxylate should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 210-215 °C[8] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, OH), 8.5 (s, 1H, H-6), 7.5 (s, 1H, H-5), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃). Note: The chemical shifts are approximate and may vary slightly.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (C=O, ester), 162.0 (C-2), 158.0 (C-4), 150.0 (C-6), 110.0 (C-5), 61.0 (OCH₂), 14.0 (CH₃). Note: The chemical shifts are approximate and may vary slightly.

-

IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H stretching), 1720 (C=O stretching, ester), 1680 (C=O stretching, pyrimidinone), 1600 (C=N, C=C stretching). Note: The peak positions are approximate.

Tautomerism: A Key Consideration

It is important for researchers to recognize that 2-hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding 2-pyrimidinone forms. In the case of ethyl 2-hydroxypyrimidine-4-carboxylate, the keto-enol tautomerism is a significant factor[10][11]. The equilibrium between the hydroxyl and the keto form can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR, is essential to understand the predominant tautomeric form under specific conditions. The provided spectroscopic data is for the major tautomer, which is generally the 2-pyrimidinone form in the solid state and in polar aprotic solvents.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reflux time and monitor the reaction by TLC. |

| Suboptimal temperature | Ensure the reaction mixture is at a consistent reflux. | |

| Impure starting materials | Use freshly distilled or purified starting materials. | |

| Product is difficult to purify | Presence of side products | Optimize the reaction conditions (e.g., catalyst amount, temperature) to minimize side reactions. Employ column chromatography for purification if recrystallization is ineffective. |

Conclusion

The synthesis of ethyl 2-hydroxypyrimidine-4-carboxylate via the cyclocondensation of ethyl 2-formyl-3-oxobutanoate and urea represents a robust and efficient method for accessing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and comprehensive characterization of the final product are paramount for success in its application in medicinal chemistry and drug development. The principles of cyclocondensation reactions discussed herein provide a solid foundation for the synthesis of a wide range of other functionalized pyrimidine derivatives.

References

- Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. (2010). Journal of Cancer Therapy, 01(01).

- Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxyl

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (n.d.).

- Process for preparing 4-hydroxypyrimidine. (n.d.).

- ETHYL 2-HYDROXYPYRIMIDINE-4-CARBOXYL

- 306961-02-4,ethyl 2-oxo-1,2-dihydropyrimidine-4 ... (n.d.). CoreSyn.

- 6-에틸기-5-4(3H)페논 137234-87-8 wiki - Kr. (n.d.). Guidechem.

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

- Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024).

- Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (n.d.). PubMed.

- Method of preparing 2,4-dihydroxypyrimidine. (n.d.).

- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (n.d.). PMC - NIH.

- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry.

- 2-butyl-4-oxo-2,3-dihydro-1H-pyridine-1-carboxylic acid ethyl ester. (n.d.).

- 4-Pyrimidinecarboxylic acid 31462-59-6. (n.d.). Sigma-Aldrich.

- Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (n.d.).

- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.).

-

ethyl (2E)-5-(4-hydroxyphenyl)-7-methyl-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[12]thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). SpectraBase.

- 4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-, ethyl ester. (n.d.). Santa Cruz Biotechnology.

- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. (n.d.). PubChem.

- Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (2012).

- Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)

- ETHYL 2-HYDROXYPYRIMIDINE-4-CARBOXYL

- ETHYL 2-HYDROXYPYRIMIDINE-4-CARBOXYLATE CAS#: 306961-02-4. (n.d.). ChemicalBook.

- Synthesis method of flucloratadine. (n.d.).

- 六-エチル-五-フルオロピリミジン-四(三H)オン 137234-87-8 wiki - Jp. (n.d.).

- Pinner pyrimidine synthesis. (n.d.). Slideshare.

- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. 306961-02-4,ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate_CoreSyn [coresyn.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. 4-Pyrimidinecarboxylic acid 31462-59-6 [sigmaaldrich.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

The Dihydropyrimidinone Core: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide to the Analogs and Derivatives of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Introduction

The dihydropyrimidinone (DHPM) nucleus is a foundational heterocyclic scaffold in medicinal chemistry, celebrated for its broad spectrum of biological activities.[1][2] These six-membered rings, containing two nitrogen atoms, are integral to a vast array of pharmacologically active molecules and natural products, including the essential building blocks of nucleic acids: thymine, cytosine, and uracil.[1] The inherent versatility of the DHPM core has propelled the development of synthetic analogs with applications as anticancer, antihypertensive, anti-inflammatory, and antiviral agents.[3][4]

At the heart of this chemical diversity lies Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its related structures, often synthesized through the robust and efficient Biginelli multicomponent reaction.[5][6] This guide offers a technical exploration for researchers and drug development professionals into the synthesis, derivatization, and structure-activity relationships of this pivotal class of compounds, providing a roadmap for harnessing their therapeutic potential.

The Core Moiety: Synthesis and Significance

The archetypal synthesis of the dihydropyrimidinone core is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[7] First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction remains a cornerstone of heterocyclic chemistry due to its simplicity and efficiency.[7][8]

The classical Biginelli reaction often yields the target 3,4-dihydropyrimidin-2(1H)-one with moderate efficiency and may require long reaction times.[9][10] Modern advancements have introduced a variety of catalysts, including Lewis and Brønsted acids, and alternative energy sources like microwave irradiation, to significantly improve reaction yields and reduce synthesis time.[1][11]

Caption: The Biginelli Reaction Workflow.

The resulting DHPM scaffold, exemplified by Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, serves as a privileged structure in drug discovery. Its diverse pharmacological profile is attributed to its ability to interact with a wide range of biological targets.[12]

Strategic Derivatization for Therapeutic Targeting

The true potential of the DHPM scaffold is unlocked through targeted chemical modifications. The core structure presents multiple sites for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.

// Define nodes for labels N1 [pos="1.5,4.5!", shape=plaintext, label="N1-Position\n(Alkylation, Arylation)"]; N3 [pos="6.5,4.5!", shape=plaintext, label="N3-Position\n(Alkylation, Acylation)"]; C4 [pos="8.5,2.5!", shape=plaintext, label="C4-Aryl Group\n(Substitution patterns)"]; C5 [pos="5.5,0.5!", shape=plaintext, label="C5-Ester\n(Amidation, Hydrolysis)"]; C6 [pos="1.0,1.0!", shape=plaintext, label="C6-Position\n(Alkyl/Aryl variations)"];

// Main image node Core [pos="4.2,2.5!"]; }

Caption: Key Sites for Derivatization on the DHPM Core.

Key Synthetic Strategies:

-

N1 and N3 Positions: The nitrogen atoms of the pyrimidine ring are common sites for alkylation, arylation, and acylation. These modifications can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall conformation, leading to altered target binding.

-

C4-Position: The substituent at the C4 position, typically an aryl group derived from the starting aldehyde, is a critical determinant of biological activity. Varying the substitution pattern on this aromatic ring has been a fruitful strategy for developing potent and selective agents, particularly calcium channel blockers.[13]

-

C5-Position: The ester group at C5 is readily modified. Hydrolysis to the corresponding carboxylic acid or conversion to a wide range of amides can introduce new interaction points and modulate the compound's pharmacokinetic profile.[14]

-

C6-Position: While less commonly modified, alterations at the C6-methyl group can also influence activity.

Structure-Activity Relationships and Therapeutic Applications

Systematic derivatization of the DHPM core has led to the discovery of compounds with a wide array of therapeutic applications.[1][3] The structure-activity relationship (SAR) studies have been pivotal in optimizing these molecules for specific biological targets.

| Compound Class | Key Structural Features | Therapeutic Target/Activity | Example |

| Anticancer Agents | Varied substitutions, often at N1, N3, and C4 positions. | Eg5 kinesin inhibition, antiproliferative activity.[4] | Monastrol |

| Antihypertensive Agents | C4-Aryl group with specific substitution patterns. | Calcium channel blockers.[7] | Nifedipine-like analogs |

| Anti-inflammatory Agents | Modifications leading to inhibition of inflammatory enzymes. | mPGES-1 inhibition.[13] | Various synthetic analogs |

| Antiviral Agents | Specific substitutions on the pyrimidine nucleus. | Inhibition of viral replication (e.g., HIV, Sendai virus).[12] | Batzelladine A & B analogs |